molecular formula C17H20ClNO2 B2944066 2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzenecarbonitrile CAS No. 1005116-70-0

2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzenecarbonitrile

Cat. No.: B2944066
CAS No.: 1005116-70-0
M. Wt: 305.8
InChI Key: QDEQYGBSWYCFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzenecarbonitrile” is a complex organic compound . It contains a 7-oxabicyclo[2.2.1]heptane structure, which is a bicyclic compound with an oxygen atom bridging two carbon atoms . This compound also contains a benzenecarbonitrile group, which consists of a benzene ring attached to a carbonitrile group .


Synthesis Analysis

The synthesis of this compound likely involves the reaction of a 7-oxabicyclo[2.2.1]heptane derivative with a benzenecarbonitrile derivative . The 7-oxabicyclo[2.2.1]heptane structure is a key component in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound includes a 7-oxabicyclo[2.2.1]heptane moiety, which is a bicyclic structure with an oxygen atom bridging two carbon atoms . It also contains a benzenecarbonitrile group, which consists of a benzene ring attached to a carbonitrile group .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on 7-oxabicyclo[2.2.1]heptane derivatives, including structural analysis and synthesis pathways, provides foundational knowledge for understanding the chemical behavior of "2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzenecarbonitrile". Studies such as those by Marfisi, Cossu, and Aycard (1981) on 3,8‐dioxatricyclo‐[3.2.1.02,4]octane derivatives have been pivotal in elucidating the NMR parameters and stereochemistry of similar compounds (Marfisi, Cossu, & Aycard, 1981). Such studies lay the groundwork for the synthesis and analytical characterization of complex bicyclic compounds, including those with chloro and nitrile functionalities.

Liquid Crystalline Properties

The study of liquid crystalline properties of compounds with similar bicyclic structures, as investigated by Small and Pugh (2002), reveals the potential of "this compound" in the formation of smectic and nematic phases. Their research on side-chain liquid crystalline poly(norbornenes) demonstrates how structural modifications can impact the mesophase behavior of bicyclic compounds (Small & Pugh, 2002).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Given its complex structure, it may have interesting chemical properties that could be useful in various fields .

Properties

IUPAC Name

2-chloro-6-[(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl)oxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-11(2)17-8-7-16(3,21-17)15(9-17)20-14-6-4-5-13(18)12(14)10-19/h4-6,11,15H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEQYGBSWYCFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(O1)(C(C2)OC3=C(C(=CC=C3)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.